
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid typically involves the diazotization of 2-hydroxy-5-aminobenzoic acid followed by coupling with 1H-1,2,4-triazole. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a suitable base to promote the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The azo linkage can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-carboxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(1H-1,2,4-triazol-5-yl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism by which 2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole moiety can interact with metal ions, forming stable complexes that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 5-(1H-1,2,4-triazol-1-yl)nicotinic acid
- 2,5-bis(1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid is unique due to the presence of both a hydroxy group and an azo linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
53003-94-4 |
|---|---|
Molecular Formula |
C9H7N5O3 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C9H7N5O3/c15-7-2-1-5(3-6(7)8(16)17)12-14-9-10-4-11-13-9/h1-4,15H,(H,16,17)(H,10,11,13) |
InChI Key |
RPYASWUZCFPBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=NC=NN2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


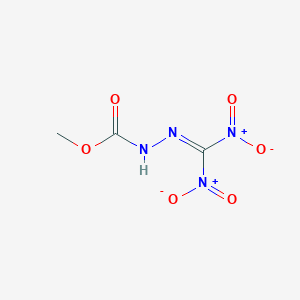


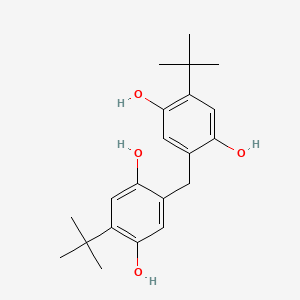
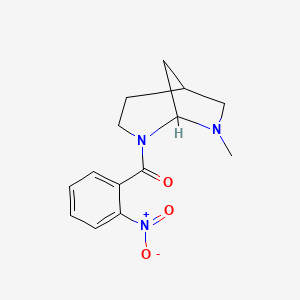
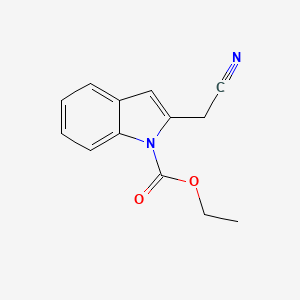

![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)


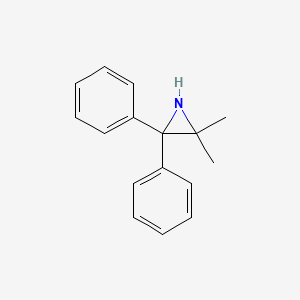
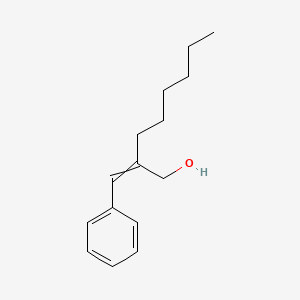

![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
